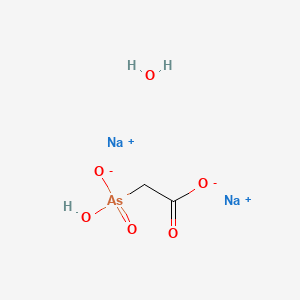
R-3-N-CBZ-Butan-1,3-diamin
Übersicht
Beschreibung
Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl N-[(2R)-4-aminobutan-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-[(2R)-4-aminobutan-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrielle Chemie
Die Verbindung kann im Bereich der industriellen Chemie eingesetzt werden, insbesondere bei der Umwandlung von 1,3-Butadien unter Verwendung homogener Katalysatoren . Die Verwendung von 1,3-Butadien als billigem und reichlich vorhandenem Rohstoff für neue Anwendungen hat insbesondere in der chemischen Industrie Interesse geweckt .
Katalysatorentwicklung
Die Verbindung kann bei der Entwicklung von Katalysatoren eingesetzt werden. Beispielsweise kann sie bei der selektiven Hydrierung von 1,3-Butadien eingesetzt werden, die durch ein einzelnes Pd-Atom katalysiert wird, das an Graphen verankert ist . Dieser Prozess ist industriell wichtig und die Produktspezifität dieser Reaktion ist eine bedeutende Herausforderung .
Schutz von Benzylaminen
Die Verbindung kann zum Schutz von Benzylaminen mit Kohlendioxid verwendet werden . Die Einführung und Entfernung von Schutzgruppen ist allgegenwärtig in mehrstufigen synthetischen Schemata. Aus Sicht der grünen Chemie wären alternative Strategien attraktiv, die in situ und reversible Schutz- und Entschützungsequenzen einsetzen .
Kondensationsreaktionen
Die Verbindung kann in Kondensationsreaktionen verwendet werden. Beispielsweise kann sie bei der säurekatalysierten Kondensation zwischen Benzylcarbamaten und Glyoxal in einer Reihe polarer protischer und aprotischer Lösungsmittel eingesetzt werden . Dieser Prozess kann zur Bildung von Käfigverbindungen führen .
Synthese von energiereichen Materialien (HEDMs)
Die Verbindung kann bei der Synthese von energiereichen Materialien (HEDMs) verwendet werden. Die Suche nach und Entwicklung von synthetischen Methoden für neue, leistungsstärkere HEDMs ist ein relevantes Ziel für Chemiker und Materialwissenschaftler weltweit .
Spurloser Linker für aliphatische Amine
Die Verbindung kann als spurloser, selbstzerstörender Linker verwendet werden, der aus einem Dithiol-Ethylcarbonat besteht, das mit einem Benzylcarbamaten (DEC) verbunden ist, das aliphatische Amine modifizieren und diese nach Disulfidreduktion schnell und quantitativ freisetzen kann .
Eigenschaften
IUPAC Name |
benzyl N-[(2R)-4-aminobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDIYCOYIKOQP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1451412.png)






![[2-(2-Phenylethyl)phenyl]aminehydrochloride](/img/structure/B1451423.png)


